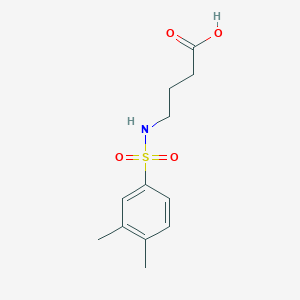

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

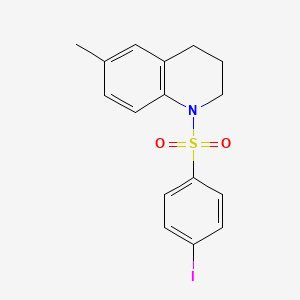

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid, also known as DBABA, is a chemical compound with the CAS Number: 857041-67-9 . It is widely used in scientific experiments due to its unique physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular formula of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is C12H17NO4S . The InChI Code is 1S/C12H17NO4S/c1-9-5-6-11(8-10(9)2)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis

The molecular weight of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid is 271.34 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Applications in Synthesis and Chemical Reactions

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid plays a pivotal role in chemical synthesis, showing versatility in forming various compounds. For instance, it serves as a precursor for synthesizing new thymidylate syntheses inhibitors, highlighting its potential in drug development and medicinal chemistry. This compound is synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, demonstrating low cost and mild reaction conditions suitable for industrial-scale production (Yuan Guo-qing, 2013).

Role in Catalysis

Moreover, 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid derivatives have been explored as catalysts in organic reactions. For example, 4-(Succinimido)-1-butane sulfonic acid, a derivative, acts as an efficient and reusable Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This catalytic process is noted for its high yield, clean reaction, simple methodology, and short reaction time, along with the catalyst's recyclability without significant loss of activity (N. G. Khaligh, 2015).

Advanced Materials and Optical Applications

Further extending its applications, derivatives of 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid have been utilized in the synthesis of advanced materials with specific optical properties. A notable instance is the synthesis of a π-conjugated chromophore, demonstrating the potential of such compounds in creating materials with desirable optical characteristics for applications in photonics and electronics (P. Antony et al., 2019).

Environmental and Green Chemistry

In the realm of green chemistry, 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid derivatives have been employed in oxidative desulfurization processes. They play a critical role in the removal of sulfur from diesel fuel, showcasing an effective method for reducing sulfur emissions and contributing to cleaner fuel technologies. This application is particularly important in the context of environmental protection and sustainability, illustrating the compound's contribution to advancing greener chemical processes (Hongshuai Gao et al., 2010).

Safety And Hazards

The safety information available indicates that 4-(3,4-Dimethylbenzenesulfonamido)butanoic acid has some hazards associated with it. The GHS Pictograms indicate a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-[(3,4-dimethylphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-6-11(8-10(9)2)18(16,17)13-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFYWSSBNXVGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylbenzenesulfonamido)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B2706416.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)